molecular formula C12H15NO5S B353605 Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate CAS No. 893778-49-9

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

Cat. No. B353605
CAS RN: 893778-49-9
M. Wt: 285.32g/mol
InChI Key: XEYZSHOGXNVOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate” is a chemical compound . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of various bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a benzoate group . The IUPAC name of this compound is “2-methyl-5-(1-pyrrolidinylsulfonyl)benzoic acid” and its InChI code is "1S/C12H15NO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)" .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its biological target . For instance, one study showed that a pyrrolidine derivative inhibits calcium currents mediated by Cav 1.2 (L-type) channels .

Future Directions

The future directions in the field of pyrrolidine derivatives involve the design of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring allows for the creation of different stereoisomers, leading to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

methyl 2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-18-12(15)10-8-9(4-5-11(10)14)19(16,17)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYZSHOGXNVOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.